1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-9-13-4-6-17-18(8-13)26-12-25-17)22-11-14-3-5-15(20-10-14)16-2-1-7-24-16/h1-8,10H,9,11-12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVOBIEVDTQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is , and it has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety coupled with a furan-pyridine component, which are known to influence its biological interactions. The unique combination of these structural elements suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
| Characteristic | Details |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₄ |
| Molecular Weight | 351.362 g/mol |
| CAS Number | 2034314-67-3 |
Anticancer Activity
Research indicates that the compound may exhibit significant anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results demonstrated that the compound could induce apoptosis and inhibit cell proliferation through mechanisms such as:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Cell Cycle Arrest : It has been shown to affect cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2, which are pivotal in regulating apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks furan moiety | Different anticancer activity |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Q & A
Q. Designing structure-activity relationship (SAR) studies for analogs :
- Scaffold modifications :
- Replace benzodioxole with other bicyclic systems (e.g., indole) to assess steric effects.
- Vary urea substituents (e.g., alkyl vs. aryl) to probe hydrogen-bonding requirements.
- Assay selection :
- Enzymatic assays (e.g., fluorescence polarization) for direct target engagement.
- Cell viability assays (MTT/XTT) for cytotoxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
